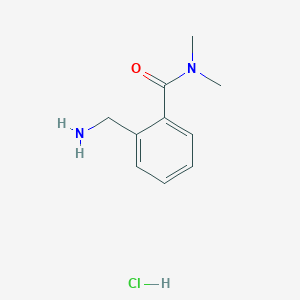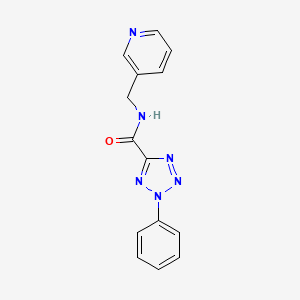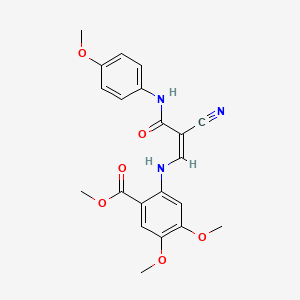
2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride” is a derivative of benzamide, which is an amide derived from benzoic acid. It contains an aminomethyl (a methyl group substituted by an amino group) and dimethyl groups attached to the benzamide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-dimethylaminoethyl chloride hydrochloride have been synthesized from dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis
Amines, including those that are part of larger organic molecules, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines generally have a strong basic character and can form salts with acids .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, focusing on the process conditions, reaction temperatures, and reagents ratio. For instance, Zhang Zho (2014) reported the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, from 7-methylisatin with a high purity rate of 99.6% (Zhang Zho, 2014).
Structural Properties
- Studies on structural properties, such as the barrier to rotation around carbon amino nitrogen bonds in related compounds, have been conducted. Karlsen et al. (2002) investigated the structural properties of N,N-dialkylaminobenzamides and found that barriers were generally lower than for vinyl analogues (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Chemical Reactions
- Mukaiyama and Yamaguchi (1966) explored the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, revealing the formation of α-dimethylaminobenzylidene derivatives and heterocyclic compounds (Mukaiyama & Yamaguchi, 1966).
Improvement in Synthesis Techniques
- Lin Xue (2013) presented improvement approaches for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, using alternative reagents and investigating the influence of different factors on the reaction (Lin Xue, 2013).
Pharmacological Potential
- While avoiding specifics on drug use and dosage, it's notable that related compounds have been investigated for potential pharmacological applications. For example, Yung, Lo, and Vohra (1972) synthesized 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides as potential antiarrhythmic agents (Yung, Lo, & Vohra, 1972).
Intramolecular Hydrogen Bonding
- Fong (1980) studied intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides, revealing insights into the cyclic hydrogen-bonded structure and its impact on chemical properties (Fong, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCADQBDYHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)
![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)


![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)
![N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2613652.png)


![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)



![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)
